molecular formula C9H15N3 B6204314 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine CAS No. 1565369-89-2

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine

Cat. No.: B6204314
CAS No.: 1565369-89-2
M. Wt: 165.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with ethylamine, followed by reduction and cyclization to form the indazole ring . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazoles, which can have different functional groups attached to the indazole ring, enhancing their biological activity and chemical properties .

Scientific Research Applications

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
  • 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
  • 3-bromo-4,5,6,7-tetrahydro-1H-indazole

Uniqueness

1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group and the amine functionality at specific positions on the indazole ring can enhance its interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

1565369-89-2

Molecular Formula

C9H15N3

Molecular Weight

165.2

Purity

91

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.